[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
CAS No.: 13104-21-7
Cat. No.: VC20971057
Molecular Formula: C10H10BrCl2O4P
Molecular Weight: 375.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13104-21-7 |
|---|---|
| Molecular Formula | C10H10BrCl2O4P |
| Molecular Weight | 375.96 g/mol |
| IUPAC Name | [(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate |
| Standard InChI | InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ |
| Standard InChI Key | LOOAGTDYKNUDBZ-UXBLZVDNSA-N |
| Isomeric SMILES | COP(=O)(OC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl |
| SMILES | COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
| Canonical SMILES | COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structure
Basic Information
[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate is identified by the CAS registry number 13104-21-7. It possesses a molecular formula of C10H10BrCl2O4P and a molecular weight of 375.96 g/mol . The compound is also known by several synonyms including methylbromfenvinfos, methylbromfenvinphos, methylbromphenvinphos, and IPO-63 .
Structural Features
Spectroscopic Characterization
Spectral Data
The compound has been characterized through various spectroscopic techniques, providing essential information for its identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both 1H NMR and 13C NMR spectral data are available for this compound, with recordings made on instruments such as the Varian A-60 for proton NMR. These spectra serve as fingerprints for the compound's structure verification and purity assessment .
Infrared Spectroscopy
Fourier Transform Infrared (FTIR) spectral data has been recorded using the KBr wafer technique. These spectra provide information about the functional groups present in the molecule, particularly the phosphate and carbon-halogen bonds .
Biological Activity and Applications
Insecticidal Mechanism
[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate exhibits its insecticidal effects primarily through inhibition of acetylcholinesterase (AChE) activity in insects. This enzyme is critical for normal nervous system function, as it hydrolyzes the neurotransmitter acetylcholine at synapses, thereby terminating nerve impulses. When AChE is inhibited, acetylcholine accumulates, leading to continuous stimulation of cholinergic receptors, which results in uncontrolled muscle contractions, paralysis, and eventually death of the insect.
Agricultural Applications
The compound demonstrates moderate toxicity as an insecticide, making it useful for controlling various agricultural pests. Its effectiveness stems from its specific chemical structure, which facilitates interaction with the target enzyme in insects. Though specific crop applications aren't detailed in the available sources, organophosphate insecticides of this class are typically employed in a variety of agricultural settings to protect crops from insect damage.
Toxicology Profile
Environmental Concerns
Like other organophosphate compounds, [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate raises environmental concerns due to potential persistence in ecosystems and toxicity toward non-target organisms. This environmental impact necessitates careful application and management practices to minimize ecological disruption.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of the compound exist, including the diethyl phosphate variant known as [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate (CAS: 33399-00-7) with a molecular weight of 404.02 g/mol . This compound is also known as bromfenvinphos, with similar insecticidal properties but differences in lipophilicity and potentially in efficacy and environmental fate.
Structure-Activity Relationships
Table 2: Comparison of [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] Dimethyl Phosphate with Related Compounds
Current Research Perspectives
Recent research on organophosphate compounds like [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate has focused on several key areas:
-
Development of safer formulations with reduced non-target toxicity
-
Understanding resistance mechanisms in target pest populations
-
Environmental fate and degradation pathways
-
Alternative pest management strategies that may reduce reliance on such compounds These research directions reflect growing concerns about the environmental and health impacts of organophosphate insecticides while acknowledging their continued importance in agricultural pest management.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume